molecular formula C12H13NO3 B1434604 4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1708428-03-8

4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B1434604
CAS RN: 1708428-03-8
M. Wt: 219.24 g/mol
InChI Key: SZFPCNVSLWNCFP-UHFFFAOYSA-N
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Description

The compound “4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic molecule that contains a furo[3,2-b]pyrrole core, which is a type of heterocyclic compound. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the heteroatoms are oxygen (in the furan ring) and nitrogen (in the pyrrole ring). The molecule also contains a carboxylic acid functional group and a cyclopropylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general rules of organic chemistry. It contains a furo[3,2-b]pyrrole core, which is a fused ring system containing a five-membered furan ring and a five-membered pyrrole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the carboxylic acid group, which is a common site of reactivity in organic molecules. The carboxylic acid could undergo reactions such as esterification, amidation, or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Synthesis of Heteropentalenes

4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: is related to heteropentalenes, which are compounds containing two heteroatoms in their structure. The synthetic methods leading to these compounds, including furo[3,2-b]pyrroles, are significant due to their potential pharmacological activities .

Pharmacological Research

The furo[3,2-b]pyrrole framework is known for its pharmacological relevance. Compounds with this core structure have been explored for their potential use in drug development, particularly due to their interaction with various biological targets .

Materials Science

Thiazolo[5,4-d]thiazoles, which are structurally related to furo[3,2-b]pyrroles, have garnered interest in materials science. This suggests that derivatives of 4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid could also be explored for applications in this field .

Organic Synthesis Methodologies

The compound serves as a building block in organic synthesis, particularly in the formation of pyrrole derivatives through various reactions such as the Hemetsberger–Knittel and Ketcham cyclocondensation .

Development of Aromatic Heteropentalenes

Aromatic heteropentalenes have applications in the development of new materials with unique electronic properties. The synthesis of such structures often involves the use of furo[3,2-b]pyrrole derivatives as key intermediates .

Chemical Education and Research

Due to its complex structure and the interesting reactions it undergoes, this compound is also valuable in chemical education and research, providing a practical example of advanced organic synthesis techniques .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

4-(cyclopropylmethyl)-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-4-9-11(16-7)5-10(12(14)15)13(9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPCNVSLWNCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2CC3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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